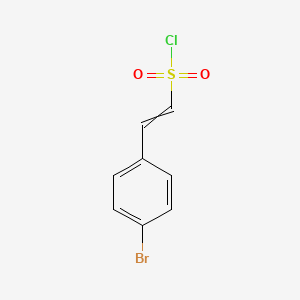

2-(4-Bromophenyl)ethenesulfonyl chloride

Description

Significance of Arylethenesulfonyl Chlorides as Advanced Synthetic Intermediates

Arylethenesulfonyl chlorides, the class of compounds to which 2-(4-Bromophenyl)ethenesulfonyl chloride belongs, are highly valued as advanced synthetic intermediates. The sulfonyl chloride group is a powerful electrophile, readily reacting with a wide array of nucleophiles to form stable sulfonamides, sulfonate esters, and other sulfur-containing compounds. nih.govresearchgate.net This reactivity is fundamental to their role in medicinal chemistry and materials science, where the sulfonamide linkage is a common motif in biologically active compounds. researchgate.net

The general significance of sulfonyl chlorides in synthesis can be summarized by their involvement in several key reaction types:

| Reaction Type | Description |

| Sulfonamide Formation | Reaction with primary or secondary amines to form sulfonamides, a critical functional group in many pharmaceutical drugs. |

| Sulfonate Ester Formation | Reaction with alcohols or phenols to yield sulfonate esters, which are excellent leaving groups in nucleophilic substitution reactions. |

| Friedel-Crafts Sulfonylation | Reaction with aromatic compounds to form sulfones, though this is more common for aryl sulfonyl chlorides than for vinylic ones. sigmaaldrich.com |

| Michael Addition | The vinyl group in arylethenesulfonyl chlorides is an electrophilic Michael acceptor, allowing for conjugate addition reactions. |

| Radical Reactions | Sulfonyl chlorides can act as sources for sulfonyl radicals, which can then participate in various addition and cyclization reactions. mdpi.com |

| Annulations | They can be used in [2+2] cycloaddition reactions with certain unsaturated compounds. mdpi.com |

The presence of the ethene (vinyl) spacer in arylethenesulfonyl chlorides adds another layer of synthetic versatility, allowing the molecule to act as a Michael acceptor. This dual reactivity makes them particularly useful for constructing complex molecules where both the sulfonyl group and the carbon backbone are further functionalized.

Overview of Academic Research Trajectories for the Compound

While extensive literature dedicated exclusively to this compound is not widespread, its academic importance can be inferred from research into closely related analogues and the broader class of styryl sulfonyl halides. The primary research trajectories for compounds of this nature focus on their synthesis, structural characterization, and application as building blocks in targeted synthesis.

A significant indicator of academic interest in this specific molecular framework is the reported crystal structure of its fluoride (B91410) analogue, (E)-2-(4-bromophenyl)ethenesulfonyl fluoride. acs.org The synthesis and characterization of such compounds are often driven by the exploration of new reagents for "click chemistry," specifically the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. acs.org Sulfonyl fluorides have emerged as more stable and selective alternatives to sulfonyl chlorides for certain applications, and research in this area often involves comparative studies with the corresponding chlorides.

The academic exploration of this compound and its analogues generally follows two main paths:

Development of Synthetic Methodology: Research is focused on efficient and stereoselective methods for the synthesis of arylethenesulfonyl halides. This often involves reactions such as the Sandmeyer reaction starting from an appropriate aniline derivative, followed by reaction with sulfur dioxide and a copper salt catalyst. acs.orggoogle.com

Application in Target-Oriented Synthesis: The compound serves as a key intermediate for creating more complex molecules. The reactive sulfonyl chloride handle allows for its conjugation to various substrates, while the bromophenyl group provides a site for subsequent cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings), enabling the elaboration of the molecular structure. The vinyl group also allows for reactions like aziridination. acs.org

The research trajectory for this compound is thus tied to its utility as a bifunctional reagent, where its reactivity is harnessed for the assembly of complex organic molecules with potential applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

Molecular Formula |

C8H6BrClO2S |

|---|---|

Molecular Weight |

281.55 g/mol |

IUPAC Name |

2-(4-bromophenyl)ethenesulfonyl chloride |

InChI |

InChI=1S/C8H6BrClO2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-6H |

InChI Key |

QAAQAKSRVIIUEV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=CS(=O)(=O)Cl)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Bromophenyl Ethenesulfonyl Chloride

Direct Synthesis Strategies

Direct synthesis strategies involve the introduction of the chlorosulfonyl group onto the pre-formed 4-bromostyrene (B1200502) backbone. This approach is often the most straightforward, targeting the aromatic ring for functionalization.

The primary direct method for synthesizing aryl sulfonyl chlorides is through electrophilic aromatic substitution, specifically chlorosulfonation. mdpi.com In this reaction, 4-bromostyrene is treated with chlorosulfonic acid (ClSO₃H). The vinyl group is an ortho-, para-directing activator, while the bromo group is an ortho-, para-directing deactivator. The substitution is expected to occur at the position ortho to the vinyl group (position 3) or ortho to the bromo group (position 3). However, steric hindrance from the adjacent bromo and vinyl groups can influence the regioselectivity.

The reaction mechanism involves the attack of the aromatic ring's π-electrons on the electrophilic sulfur atom of chlorosulfonic acid, leading to the formation of a sigma complex (arenium ion). Subsequent loss of a proton re-establishes aromaticity and yields the corresponding sulfonic acid, which is then converted to the sulfonyl chloride. mdpi.com

Reaction Scheme: Br-C₆H₄-CH=CH₂ + ClSO₃H → Br-C₆H₃(SO₂Cl)-CH=CH₂ + H₂O

The efficiency and yield of the direct chlorosulfonation of 4-bromostyrene are highly dependent on the reaction conditions. Key parameters that require optimization include temperature, reaction time, and the stoichiometry of the reagents. mdpi.com Using an excess of chlorosulfonic acid can drive the reaction to completion but may also lead to the formation of undesired byproducts, such as the corresponding sulfonic acid impurity. mdpi.com

Temperature control is critical; the reaction is typically conducted at low temperatures (e.g., 0–5 °C) to mitigate the risk of polymerization of the styrene (B11656) moiety and to control the exothermic nature of the reaction. mdpi.com After the initial addition, the temperature may be carefully raised to ensure the reaction proceeds to completion. The isolation procedure, often involving quenching the reaction mixture in ice water, is also crucial for maximizing the yield of the desired sulfonyl chloride and minimizing hydrolysis back to the sulfonic acid. mdpi.com

| Parameter | Condition | Rationale/Effect on Yield |

|---|---|---|

| Temperature | Low (0–5 °C) during addition, then slowly warmed | Controls exothermicity, minimizes side reactions and polymerization. mdpi.com |

| Reagent Stoichiometry | Excess Chlorosulfonic Acid (e.g., 3-8 equivalents) | Drives reaction to completion, but excess can increase impurity formation. mdpi.com |

| Reaction Time | Monitored (e.g., 1-4 hours) | Ensures complete conversion without significant product degradation. mdpi.com |

| Quenching Method | Pouring into ice-water mixture | Precipitates the product while minimizing hydrolysis of the sulfonyl chloride. mdpi.com |

Analogous Preparative Routes to Related Ethenesulfonyl Halides

Exploring the synthesis of structurally similar compounds, such as ethenesulfonyl fluoride (B91410) and other sulfonyl chlorides, provides valuable insight into alternative strategies that could potentially be adapted for 2-(4-Bromophenyl)ethenesulfonyl chloride.

An effective, scalable two-step procedure has been developed for the synthesis of the parent compound, ethenesulfonyl fluoride (ESF), which avoids the direct handling of unstable vinyl precursors. nih.gov This "on-water" method highlights a robust pathway starting from a saturated precursor.

Halogen Exchange: The synthesis begins with the conversion of 2-chloroethanesulfonyl chloride to 2-chloroethanesulfonyl fluoride. This is achieved through a neat reaction with a nearly saturated aqueous solution of potassium bifluoride. nih.gov

Dehydrochlorination: The resulting 2-chloroethanesulfonyl fluoride undergoes dehydrochlorination using a base, such as magnesium oxide, in an aqueous suspension. This elimination reaction forms the vinyl group, yielding ethenesulfonyl fluoride in high purity and excellent yield. nih.gov

| Step | Starting Material | Reagents | Product | Yield |

|---|---|---|---|---|

| 1. Halogen Exchange | 2-Chloroethanesulfonyl chloride | Potassium bifluoride (aq) | 2-Chloroethanesulfonyl fluoride | High |

| 2. Dehydrochlorination | 2-Chloroethanesulfonyl fluoride | Magnesium oxide (aq) | Ethenesulfonyl fluoride | ~98% (overall) nih.gov |

Alternative methods to sulfonyl chlorides involve the oxidation of various sulfur-containing functional groups. These routes bypass the use of chlorosulfonic acid and can offer advantages in terms of substrate scope and milder reaction conditions.

One prominent strategy is the bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts. organic-chemistry.org These salts are readily prepared from alkyl halides and thiourea. The oxidative process converts the sulfur center directly into a sulfonyl chloride. This method is noted for being environmentally conscious and operationally simple, often providing high yields without the need for chromatographic purification. organic-chemistry.org

Another general approach is the direct oxidative chlorination of thiols or disulfides. organic-chemistry.org Various reagent systems can accomplish this transformation, including:

Hydrogen peroxide in the presence of zirconium tetrachloride. organic-chemistry.org

A combination of hydrogen peroxide and thionyl chloride. organic-chemistry.org

N-Chlorosuccinimide (NCS) in the presence of a chloride source. organic-chemistry.orgnih.gov

These methods generate the sulfonyl chloride moiety from a lower oxidation state of sulfur, offering a different synthetic logic compared to the electrophilic substitution on an aromatic ring. organic-chemistry.org

Chemical Reactivity and Transformations of 2 4 Bromophenyl Ethenesulfonyl Chloride

Reactivity of the Sulfonyl Chloride Functionality

The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for a wide array of nucleophiles, leading primarily to substitution reactions where the chloride ion serves as the leaving group.

Nucleophilic substitution at the sulfonyl sulfur is the most common reaction pathway for this functional group. These reactions proceed via a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur center. nih.gov

The reaction of 2-(4-Bromophenyl)ethenesulfonyl chloride with primary or secondary amines is a fundamental method for the synthesis of sulfonamides. researchgate.netcbijournal.com This reaction, known as sulfonylation, typically occurs in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride (HCl) byproduct. ekb.eglibretexts.org The amine's lone pair of electrons attacks the electrophilic sulfur atom, leading to the formation of a sulfonamide C-N-S bond. This method is broadly applicable for creating a diverse range of sulfonamide derivatives. cbijournal.com

Table 1: Representative Synthesis of Sulfonamides This table presents illustrative examples of sulfonamide synthesis from this compound with various amines under standard reaction conditions.

| Amine Nucleophile | Base | Solvent | Product |

| Aniline | Pyridine | Dichloromethane | N-phenyl-2-(4-bromophenyl)ethenesulfonamide |

| Piperidine | Triethylamine | Tetrahydrofuran | 1-[(E)-2-(4-bromophenyl)ethenyl]sulfonylpiperidine |

| Benzylamine | Triethylamine | Dichloromethane | N-benzyl-2-(4-bromophenyl)ethenesulfonamide |

| Diethylamine | Pyridine | Diethyl ether | N,N-diethyl-2-(4-bromophenyl)ethenesulfonamide |

When reacted with alcohols or phenols, this compound forms sulfonate esters. This transformation also requires a base to quench the HCl generated. researchgate.net The resulting sulfonate esters are stable compounds and can be used as intermediates in further synthetic steps, such as cross-coupling reactions.

Hydrolysis of the sulfonyl chloride functional group, through reaction with water, yields the corresponding 2-(4-Bromophenyl)ethenesulfonic acid. This reaction can occur under neutral, acidic, or basic conditions, converting the highly reactive sulfonyl chloride into a stable, water-soluble sulfonic acid.

The electrophilic nature of the sulfonyl chloride group allows it to react with a broad spectrum of nucleophiles beyond amines and alcohols.

Thiols: In the presence of a base, thiols (or their more nucleophilic thiolate form) can attack the sulfonyl chloride to form thiosulfonate esters (R-SO₂-S-R'). Thiols are recognized as potent nucleophiles, readily participating in such transformations. nih.govnih.gov

Sulfinates: The reaction with sulfinate salts (RSO₂Na) can lead to the formation of sulfonic anhydrides. This involves the sulfinate oxygen acting as the nucleophile, attacking the sulfonyl chloride sulfur center.

Active Methylene (B1212753) Compounds: Carbanions generated from active methylene compounds (e.g., diethyl malonate, ethyl acetoacetate) can act as carbon-centered nucleophiles. Their reaction with this compound would result in the formation of a new C-S bond, yielding β-keto sulfones or related structures.

Amines: As detailed in section 3.1.1.1., amines are excellent nucleophiles for this transformation, leading to the robust formation of sulfonamides. libretexts.org

Addition Reactions Involving the Ethene Moiety

The carbon-carbon double bond in this compound is not an isolated alkene. It is activated by the strongly electron-withdrawing sulfonyl chloride group, making it an electrophilic alkene (an α,β-unsaturated system). This electronic characteristic makes the ethene moiety susceptible to conjugate addition reactions (Michael-type additions) by nucleophiles.

The term "hydrosulfonylation of alkenes" generally refers to a reaction where a sulfonyl chloride is added across the double bond of a different alkene molecule. nih.gov This process is often achieved under visible-light photoredox catalysis, where the sulfonyl chloride serves as a source for a sulfonyl radical that adds to the alkene. researchgate.netresearchgate.net This transformation is a powerful method for creating complex sulfone-containing molecules from simple precursors. nih.gov

However, in the context of the reactivity of this compound itself, the more relevant transformation is the conjugate addition of nucleophiles to its activated ethene moiety. Nucleophiles such as thiols, amines, or carbanions can add to the β-carbon (the carbon adjacent to the phenyl ring), with the negative charge being stabilized by the sulfonyl group. This Michael-type addition provides a pathway to functionalize the vinyl portion of the molecule, complementing the substitution chemistry at the sulfonyl chloride group.

Regioselective Chlorothiolation of Unsaturated Systems

The ethenesulfonyl chloride functional group in this compound can, in principle, act as a precursor for chlorothiolation reactions, although its direct application is not extensively documented. However, the reactivity of analogous sulfonyl chlorides in the presence of copper catalysts provides a strong precedent for this transformation. A general method for the highly regioselective chlorothiolation of alkenes using various sulfonyl chlorides has been developed, which efficiently incorporates both chlorine and sulfur functionalities across a double bond.

In this type of reaction, the sulfonyl chloride is thought to be reduced in the presence of a copper(I) catalyst, such as copper(I) bromide, to generate a sulfur-centered radical intermediate. This radical species then adds to an unsaturated system, like an alkene, followed by chlorine atom transfer to yield a β-chloroalkyl sulfide (B99878) product. The reaction proceeds with high regioselectivity under mild conditions. Given that aromatic sulfonyl chlorides are effective substrates in these transformations, it is projected that this compound could serve as a chlorothiolating agent, reacting with various alkenes to produce the corresponding β-chloro thioethers.

Table 1: Representative Copper-Catalyzed Chlorothiolation of Alkenes with Arenesulfonyl Chlorides

| Alkene Substrate | Sulfonyl Chloride | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| Styrene (B11656) | p-Toluenesulfonyl chloride | CuBr | AcOH | 94 |

| 1-Octene | Benzenesulfonyl chloride | CuBr | AcOH | 85 |

| Cyclohexene (B86901) | p-Toluenesulfonyl chloride | CuCl | AcOH | 78 |

Annulation and Cycloaddition Reactions

The electron-deficient nature of the double bond in the ethenesulfonyl moiety makes this compound a potential candidate for various annulation and cycloaddition reactions. The vinylsulfone group is a known Michael acceptor and dienophile.

One plausible reaction is a [3+2] cycloaddition. For instance, phenyl vinyl sulfone, a structurally similar compound, has been shown to react with azomethine ylides. This type of reaction typically proceeds with high regio- and stereoselectivity, yielding five-membered heterocyclic rings. mdpi.com The reaction is believed to be polar in nature, driven by the favorable interaction between the nucleophilic center of the ylide and the electrophilic β-carbon of the vinyl sulfone. mdpi.com By analogy, this compound could react with 1,3-dipoles to form various heterocyclic structures.

Furthermore, sulfonyl chlorides can generate sulfenes (CH2=SO2) in the presence of a base. While the ethenesulfonyl group already contains a double bond, reactions involving this moiety could lead to [2+2] cycloadditions with electron-rich species like enamines, forming four-membered thietane (B1214591) 1,1-dioxide rings. magtech.com.cnresearchgate.net These reactions highlight the potential of the ethenesulfonyl group to act as a building block in the synthesis of cyclic systems.

Transformations Mediated by the 4-Bromophenyl Moiety

The presence of a bromine atom on the phenyl ring opens up a vast area of synthetic possibilities, primarily through transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Buchwald-Hartwig Type)

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound. acs.orgyoutube.com The 4-bromophenyl group of the target molecule can readily couple with various aryl- or vinylboronic acids or their esters in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it highly suitable for complex molecule synthesis. acs.org

The Stille coupling offers another powerful route to C-C bond formation, utilizing an organotin reagent as the coupling partner. organic-chemistry.org Aryl bromides are common electrophiles in Stille reactions, and this compound would be expected to react efficiently with various organostannanes. nih.govscispace.com This reaction is valued for its ability to proceed under neutral conditions, which can be advantageous for substrates sensitive to the bases used in other coupling methods.

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing a direct route to arylamines from aryl halides. wikipedia.orglibretexts.orgorganic-chemistry.org The 4-bromophenyl moiety can be coupled with a wide variety of primary and secondary amines, as well as other nitrogen nucleophiles, using a palladium catalyst with specialized phosphine (B1218219) ligands. libretexts.orgnih.gov This reaction has become a cornerstone of modern medicinal chemistry for the synthesis of nitrogen-containing aromatic compounds.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Na₂CO₃, K₃PO₄ | Biaryl |

| Stille | Ar'-Sn(n-Bu)₃ | Pd(PPh₃)₄ or Pd(OAc)₂/XPhos | None or CsF | Biaryl |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃/BINAP or Xantphos | NaOt-Bu, Cs₂CO₃ | Arylamine |

Generation and Reactivity of Aryl Radical Intermediates (e.g., p-Bromophenyl Radical)

Beyond two-electron cross-coupling pathways, the carbon-bromine bond can undergo homolytic cleavage to generate an aryl radical. Modern synthetic methods, such as visible-light photoredox catalysis, offer mild and efficient ways to generate aryl radicals from aryl halides. nih.govnih.gov In such a process, a photocatalyst, upon excitation by visible light, can reduce the aryl bromide via a single-electron transfer (SET) mechanism. The resulting radical anion rapidly fragments, cleaving the C-Br bond to release a bromide anion and the highly reactive p-bromophenyl radical. nih.govacs.org

Once generated, this radical intermediate can participate in a variety of transformations. These include hydrogen atom transfer (HAT) to achieve hydrodebromination, or addition to π-systems such as alkenes and arenes to form new C-C bonds. acs.orgbohrium.com This radical-based reactivity provides a complementary approach to the more common polar and organometallic reactions of aryl halides, enabling unique synthetic strategies. nih.gov

Stereochemical Aspects of Ethenesulfonyl Chloride Transformations

Control of (E)/(Z) Stereoisomerism

The geometry of the carbon-carbon double bond in this compound is a critical stereochemical feature. The synthesis and subsequent reactions of this compound can be influenced by, or used to control, the (E) and (Z) configuration of the vinyl group.

The synthesis of related β-arylethenesulfonyl fluorides via the Heck-Matsuda reaction has been shown to proceed with high stereoselectivity, affording exclusively the (E)-isomer. nih.gov This suggests that synthetic routes to this compound could potentially favor the formation of one stereoisomer over the other.

Furthermore, studies on related vinyl sulfones have demonstrated that the stereochemistry of the double bond can be manipulated post-synthetically. cofc.eduresearchgate.net For example, treatment of (E)-vinyl sulfones with a suitable base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can induce isomerization to the thermodynamically more stable (Z)-isomer, often with high selectivity. researchgate.netresearchgate.net The stereochemical outcome of such isomerizations can be dependent on the substitution pattern of the vinyl sulfone. cofc.edu This ability to control the E/Z geometry is crucial as the stereochemistry can significantly impact the biological activity and physical properties of the final products derived from these intermediates.

Enantioselective Methodologies in Derivative Synthesis

The introduction of stereocenters into molecules is a cornerstone of modern synthetic chemistry, particularly in the development of pharmacologically active compounds and other functional materials. For derivatives of this compound, enantioselective methodologies can be employed to transform the prochiral alkene moiety into chiral structures with high levels of stereocontrol. While specific documented applications of enantioselective reactions directly on this compound are not extensively reported in readily available literature, established and robust methodologies for the asymmetric transformation of alkenes can be applied to this substrate. One of the most powerful and widely utilized of these is the Sharpless Asymmetric Dihydroxylation.

The Sharpless Asymmetric Dihydroxylation (AD) is a Nobel Prize-winning reaction that converts alkenes into chiral vicinal diols with high enantioselectivity. wikipedia.orgnih.gov This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to direct the stereochemical outcome of the dihydroxylation. wikipedia.orgorganic-chemistry.org The choice of ligand, typically either a derivative of dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), determines which face of the alkene is hydroxylated, allowing for predictable access to either enantiomer of the resulting diol. wikipedia.org

The catalytic cycle of the Sharpless AD involves the formation of an osmium(VIII) glycolate (B3277807) intermediate through a [3+2] cycloaddition of the osmium tetroxide, coordinated to the chiral ligand, with the alkene. organic-chemistry.org This intermediate is then hydrolyzed to release the chiral diol, and the resulting osmium(VI) species is reoxidized to osmium(VIII) by a stoichiometric co-oxidant, such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO), allowing the catalytic cycle to continue. wikipedia.org

Given the electronic nature of this compound, which contains an electron-deficient double bond due to the strongly electron-withdrawing sulfonyl chloride group, its reactivity in the Sharpless AD is anticipated to be favorable. The reaction is known to be effective for a wide variety of alkene substitution patterns. wikipedia.org The predictable stereoselectivity of the Sharpless AD is often visualized using a mnemonic device where the alkene is categorized by the relative size of its substituents (Large, Medium, Small). For a trans-alkene like this compound, the substituents on the double bond would be the 4-bromophenyl group, the sulfonyl chloride group, and two hydrogen atoms.

The application of the Sharpless Asymmetric Dihydroxylation to this compound would be expected to proceed as follows, utilizing the commercially available "AD-mix" preparations which contain the osmium catalyst, the chiral ligand, the co-oxidant, and additives. organic-chemistry.org

Using AD-mix-β, which contains the (DHQD)₂-PHAL ligand, the dihydroxylation is expected to occur on the top or 'beta' face of the alkene when oriented according to the mnemonic, yielding one enantiomer of the diol. Conversely, using AD-mix-α, containing the (DHQ)₂-PHAL ligand, would result in hydroxylation from the bottom or 'alpha' face, producing the opposite enantiomer. organic-chemistry.org This predictable control over the stereochemical outcome makes the Sharpless Asymmetric Dihydroxylation a highly valuable potential method for the synthesis of chiral derivatives of this compound.

The resulting chiral diol, (1S,2R)-1-(4-bromophenyl)-1,2-dihydroxyethanesulfonyl chloride or its (1R,2S)-enantiomer, would be a versatile intermediate for the synthesis of more complex chiral molecules. The diol functionality can be further manipulated, and the sulfonyl chloride group remains available for reactions with various nucleophiles.

Interactive Data Table: Prospective Sharpless Asymmetric Dihydroxylation of this compound

| Reactant | Reagent | Chiral Ligand | Expected Product | Stereochemistry |

| This compound | AD-mix-β | (DHQD)₂-PHAL | (1S,2R)-1-(4-bromophenyl)-1,2-dihydroxyethanesulfonyl chloride | (1S,2R) |

| This compound | AD-mix-α | (DHQ)₂-PHAL | (1R,2S)-1-(4-bromophenyl)-1,2-dihydroxyethanesulfonyl chloride | (1R,2S) |

Mechanistic Investigations of Reactions Involving 2 4 Bromophenyl Ethenesulfonyl Chloride

Elucidation of Reaction Pathways in Synthetic Protocols

In synthetic applications, 2-(4-Bromophenyl)ethenesulfonyl chloride is expected to follow two primary reaction pathways, largely dictated by the reaction conditions and the nature of the nucleophiles present.

The first and most direct pathway involves nucleophilic attack at the electrophilic sulfur atom of the sulfonyl chloride group. This is characteristic of sulfonyl chlorides in general and is the basis for the synthesis of sulfonamides and sulfonates. mdpi.com Studies on the solvolysis of the closely related trans-β-styrenesulfonyl chloride indicate that this process occurs via a bimolecular nucleophilic substitution (SN2) mechanism. mdpi.com This pathway is favored in the presence of strong nucleophiles like amines or in solvolytic reactions with water and alcohols.

The second significant pathway is operative in the presence of tertiary amine catalysts, such as pyridine (B92270). This route proceeds not by direct attack at the sulfur atom, but through a mechanism known as vinylogous nucleophilic catalysis. The reaction is initiated by the conjugate addition of the amine catalyst to the β-carbon of the ethene group. This pathway ultimately generates a highly reactive sulfene (B1252967) intermediate, which is then trapped by a nucleophile like water or an alcohol. This catalytic route is a well-supported alternative to direct substitution and is particularly relevant for hydrolysis and alcoholysis reactions promoted by non-hindered tertiary amines.

Characterization of Radical Intermediates in Catalytic Cycles

While ionic pathways are common for sulfonyl chlorides, they can also serve as precursors for radical species under appropriate conditions, such as in the presence of metal catalysts or upon photochemical initiation. magtech.com.cnnih.gov The relatively weak sulfur-chlorine bond can undergo homolytic cleavage to generate a sulfonyl radical. masterorganicchemistry.com For this compound, this would result in the formation of the 2-(4-bromophenyl)ethenesulfonyl radical.

This reactive intermediate could then participate in various catalytic cycles, most notably Atom Transfer Radical Addition (ATRA) reactions. nih.govresearchgate.net In a typical ATRA cycle, a metal catalyst, often a copper(I) or ruthenium(II) complex, facilitates the transfer of the chlorine atom from the sulfonyl chloride to generate the sulfonyl radical and an oxidized metal-chloride species. nih.govresearchgate.net This sulfonyl radical can then add across an alkene, and the resulting carbon-centered radical can abstract a chlorine atom from the metal complex to furnish the final product and regenerate the active catalyst.

Although specific studies characterizing the radical intermediates derived from this compound are not extensively documented, the general principles of ATRA using other sulfonyl chlorides, such as p-toluenesulfonyl chloride and various fluoroalkylsulfonyl chlorides, are well-established. nih.govresearchgate.net These studies provide a strong basis for predicting the behavior of the 2-(4-bromophenyl)ethenesulfonyl radical in similar catalytic systems.

Studies on Ionic Reaction Mechanisms

The ionic reaction mechanisms of styrenesulfonyl chlorides have been investigated through kinetic studies, particularly the solvolysis of trans-β-styrenesulfonyl chloride, which serves as an excellent model for the title compound. mdpi.com These reactions are characterized by the nucleophilic displacement of the chloride ion from the tetracoordinate sulfur atom.

A comprehensive study of the solvolysis of trans-β-styrenesulfonyl chloride across 43 different solvents was analyzed using the extended Grunwald-Winstein equation. The analysis yielded l and m values (measures of sensitivity to solvent nucleophilicity and ionizing power, respectively) of 1.24 and 0.58. These values are typical for sulfonyl chlorides undergoing a bimolecular SN2 mechanism, indicating a high degree of sensitivity to the nucleophilicity of the solvent. mdpi.com

Further evidence for the SN2 pathway is provided by kinetic solvent isotope effect (KSIE) studies. The solvolysis of trans-β-styrenesulfonyl chloride exhibited KSIE values (kH₂O/kD₂O) of 1.46 in water and 1.76 in methanol (B129727) (kMeOH/kMeOD). mdpi.com These values are consistent with a mechanism where the nucleophile is covalently involved in the rate-determining transition state, providing strong support for an associative SN2 process rather than a dissociative SN1 mechanism involving a sulfonyl cation intermediate.

| Parameter | Value | Interpretation |

|---|---|---|

| Grunwald-Winstein l value | 1.24 | High sensitivity to solvent nucleophilicity |

| Grunwald-Winstein m value | 0.58 | Moderate sensitivity to solvent ionizing power |

| KSIE (kH₂O/kD₂O) | 1.46 ± 0.02 | Consistent with a bimolecular (SN2) mechanism |

| KSIE (kMeOH/kMeOD) | 1.76 ± 0.02 |

Analysis of Vinylogous Nucleophilic Catalysis

In the presence of tertiary amines like pyridine, the hydrolysis of ethenesulfonyl chlorides can proceed through a well-supported vinylogous nucleophilic catalysis mechanism. This pathway circumvents direct substitution at the sulfur atom. Mechanistic studies on the parent ethenesulfonyl chloride provide the foundational understanding for this process.

The proposed mechanism involves the following key steps:

Initial Nucleophilic Attack: The tertiary amine attacks the β-carbon of the vinyl group, which is activated by the electron-withdrawing sulfonyl chloride moiety. This Michael-type addition results in the formation of a zwitterionic intermediate.

Formation of a Cationic Sulfene Intermediate: The zwitterion can then undergo an E1cB-type elimination. The proton on the α-carbon is removed, and the chloride ion is subsequently lost from the sulfonyl group. This process generates a highly reactive cationic sulfene intermediate.

Reaction with Nucleophile: The sulfene intermediate is rapidly trapped by a nucleophile present in the medium, such as water or an alcohol. This can occur either through direct addition to the sulfene or via a subsequent vinylogous substitution reaction with the nucleophile, leading to the final alkenesulfonate product and regeneration of the amine catalyst.

Evidence for this pathway includes kinetic studies showing significant rate reductions for sterically hindered (e.g., 2-substituted) pyridines, which would struggle to attack the β-carbon, and isotopic labeling experiments.

Mechanistic Insights into Intramolecular Rearrangements and Migrations

The potential for intramolecular rearrangements and migrations involving this compound or its derivatives remains a largely unexplored area. However, the broader field of radical chemistry offers precedents for such transformations. Radical 1,2-aryl migrations, also known as neophyl rearrangements, are known processes. rsc.org Additionally, migrations of aryl groups from sulfur to carbon have been documented. rsc.org

A hypothetical rearrangement could be initiated by the formation of a radical at the α- or β-carbon of the ethene backbone, perhaps through the addition of another radical species. If a radical were formed at the β-carbon, a subsequent 1,2-migration of the entire sulfonyl chloride group or a 1,4-migration of the aryl group from the sulfur atom to a carbon-centered radical could potentially occur, although such pathways are speculative for this specific substrate. Similarly, β-fragmentation involving the elimination of a sulfonyl radical is another known radical process that could lead to rearranged products. rsc.org

While these radical-mediated migrations are mechanistically plausible for related structures, specific studies confirming their occurrence in reactions involving this compound have not been reported. Therefore, these potential pathways remain theoretical possibilities requiring experimental validation.

Computational and Theoretical Chemistry Studies

Quantum Mechanical Approaches to Reaction Mechanisms and Transition States

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions, thereby identifying transition states and elucidating reaction mechanisms.

The primary reaction pathway of interest for the sulfonyl chloride moiety is nucleophilic substitution at the sulfur atom. Extensive DFT studies on the chloride-chloride exchange reaction in arenesulfonyl chlorides have shown that this transformation proceeds via a synchronous S_N2 mechanism. sphinxsai.comdntb.gov.uamdpi.comnih.gov These calculations reveal a double-well potential energy surface, featuring a central transition state flanked by reactant and product ion-dipole complexes. mdpi.com This S_N2 pathway involves the backside attack of the nucleophile on the sulfur atom, leading to an inversion of configuration.

For 2-(4-Bromophenyl)ethenesulfonyl chloride, a similar S_N2 mechanism is anticipated for nucleophilic substitution at the sulfonyl group. The transition state would involve a trigonal bipyramidal geometry around the sulfur atom, with the incoming nucleophile and the leaving chloride ion occupying the apical positions. The presence of the electron-withdrawing 4-bromophenyl)ethenyl group is expected to influence the energetics of this transition state. The conjugation of the phenyl ring with the double bond can modulate the electron density at the sulfur atom, thereby affecting the activation energy of the reaction.

Below is a hypothetical data table of calculated transition state parameters for the S_N2 reaction of this compound with a generic nucleophile (Nu-), extrapolated from data on similar arenesulfonyl chlorides.

| Parameter | Value (Calculated) | Unit |

| Activation Energy (ΔG‡) | 15 - 25 | kcal/mol |

| S-Cl bond length (Transition State) | 2.4 - 2.6 | Å |

| S-Nu bond length (Transition State) | 2.3 - 2.5 | Å |

| O-S-O angle (Transition State) | ~118 | Degrees |

| Imaginary Frequency | -300 to -400 | cm⁻¹ |

Note: The data in this table is illustrative and based on typical values for S_N2 reactions at a sulfonyl center, as specific experimental or calculated values for this compound are not available.

Molecular Modeling of Reactivity and Selectivity Profiles

Molecular modeling techniques, including the analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP), can predict the reactivity and selectivity of a molecule.

For this compound, the electronic properties are determined by the interplay of the 4-bromophenyl group, the ethenyl bridge, and the sulfonyl chloride moiety. The 4-bromophenyl group, with the bromine atom being an ortho, para-directing deactivator, and the sulfonyl chloride group, a strong electron-withdrawing group, significantly influence the electron distribution across the molecule.

The molecular electrostatic potential (MEP) map would likely show a region of high positive potential (blue/purple) around the sulfur atom of the sulfonyl chloride group, indicating its susceptibility to nucleophilic attack. The ethenyl group, being part of a conjugated system, would have its electron density polarized by the adjacent electron-withdrawing sulfonyl chloride group, making the β-carbon (the one not attached to the sulfur) electrophilic and thus a potential site for Michael addition.

Frontier molecular orbital analysis (HOMO-LUMO) would provide further insights. The LUMO (Lowest Unoccupied Molecular Orbital) would be expected to have significant contributions from the sulfur atom and the β-carbon of the ethenyl group, consistent with these sites being the primary electrophilic centers. The HOMO (Highest Occupied Molecular Orbital) would likely be distributed over the 4-bromophenyl ring and the ethenyl double bond. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

The following table presents predicted electronic properties for this compound based on computational studies of analogous molecules. sphinxsai.comresearchgate.net

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | -7.0 to -8.0 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -1.5 to -2.5 eV | Relates to the electron affinity and electrophilicity. |

| HOMO-LUMO Gap | 4.5 to 6.5 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 2.0 to 4.0 D | Reflects the overall polarity of the molecule. |

| MEP Minimum (Negative) | Located on the oxygen atoms of the sulfonyl group. | Indicates sites for electrophilic attack or hydrogen bonding. |

| MEP Maximum (Positive) | Located on the sulfur atom and the β-carbon of the ethenyl group. | Indicates primary sites for nucleophilic attack. |

Note: These values are estimations based on DFT calculations of similar substituted styrenes and sulfonyl chlorides.

Theoretical Predictions for Novel Transformations and Derivatives

Based on the modeled reactivity profiles, theoretical predictions can be made for novel transformations and the synthesis of new derivatives of this compound. The presence of both a vinylsulfonyl moiety and a brominated aromatic ring opens up a wide range of synthetic possibilities.

The electron-deficient nature of the double bond makes it a potent Michael acceptor. Theoretical studies would predict that soft nucleophiles would readily add to the β-carbon of the ethenyl group. Furthermore, the vinylsulfonyl group is an excellent dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions). Computational modeling of the transition states for such reactions could predict the regioselectivity and stereoselectivity of the resulting cycloadducts. For instance, in reactions with asymmetric dienes, the preferred orientation of the dienophile could be determined by calculating the activation energies of the possible regioisomeric transition states. Studies on the [3+2] cycloaddition of phenyl vinyl sulfone with azomethine ylides have shown high polarity and specific selectivities, suggesting similar potential for the title compound. mdpi.com

The bromine atom on the phenyl ring serves as a handle for various cross-coupling reactions, such as Suzuki, Stille, or Heck reactions. Theoretical studies could be employed to model the oxidative addition step of these catalytic cycles, providing insights into the feasibility and potential yields of these transformations for creating more complex derivatives.

The following table outlines some theoretically predicted transformations and the types of derivatives that could be accessed from this compound.

| Reaction Type | Reagents | Predicted Product/Derivative Class | Computational Insight Provided |

| Michael Addition | Soft nucleophiles (e.g., thiols, amines) | β-substituted (4-bromophenyl)ethanesulfonyl chlorides | MEP and LUMO analysis to confirm the electrophilicity of the β-carbon. |

| Diels-Alder [4+2] Cycloaddition | Conjugated dienes (e.g., butadiene) | Substituted cyclohexene (B86901) sulfonyl chlorides | Transition state calculations to predict regio- and stereoselectivity. |

| Suzuki Cross-Coupling | Aryl boronic acids, Pd catalyst | Biphenyl-substituted ethenesulfonyl chlorides | Modeling of the catalytic cycle to assess reaction feasibility. |

| Nucleophilic Aromatic Substitution | Strong nucleophiles (under harsh conditions) | 4-substituted-phenylethenesulfonyl chlorides | Calculation of activation barriers for the substitution of bromine. |

These theoretical predictions highlight the synthetic versatility of this compound and provide a roadmap for future experimental investigations into its chemistry.

Advanced Synthetic Utility and Applications in Organic Synthesis

Role as a Versatile Building Block for Complex Organic Molecules

Organic building blocks are fundamental molecular units used in the construction of more complex compounds. cymitquimica.comsigmaaldrich.com 2-(4-Bromophenyl)ethenesulfonyl chloride exemplifies a highly functionalized building block. Its versatility stems from the presence of three distinct reactive sites:

The Sulfonyl Chloride Group: This is a highly electrophilic functional group that readily reacts with a wide array of nucleophiles. This reactivity is fundamental to the formation of sulfonamides and sulfonate esters. nih.gov

The Vinyl Group: The carbon-carbon double bond is activated by the strongly electron-withdrawing sulfonyl group, making it an excellent Michael acceptor. This allows for conjugate addition reactions with various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. scripps.edu

The Bromophenyl Group: The bromine atom on the aromatic ring serves as a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the introduction of a wide variety of substituents at this position, further increasing molecular complexity.

The strategic combination of these functional groups in a single molecule allows for sequential and orthogonal reactions, providing a streamlined pathway to intricate molecular designs that are often pursued in medicinal chemistry and materials science. sigmaaldrich.com

Precursor in the Synthesis of Multifunctionalized Organic Scaffolds

A key application of this compound is its role as a precursor in the generation of multifunctionalized organic scaffolds. By carefully selecting reaction conditions and reagents, chemists can selectively target one of the reactive sites while preserving the others for subsequent transformations.

For instance, the sulfonyl chloride can first be reacted with a primary amine to form a stable sulfonamide. The resulting vinyl sulfonamide retains the Michael acceptor properties of the vinyl group and the potential for cross-coupling at the bromophenyl moiety. This step-wise approach allows for the systematic construction of molecular frameworks with diverse functionalities.

The following table illustrates the potential for creating multifunctional scaffolds starting from this compound:

| Reaction Step | Reagent/Catalyst | Functional Group Targeted | Intermediate/Product Formed | Remaining Reactive Sites |

| 1. Sulfonamide Formation | Primary Amine (e.g., R-NH₂) | Sulfonyl Chloride | 2-(4-Bromophenyl)vinylsulfonamide | Vinyl group, Bromophenyl group |

| 2. Michael Addition | Nucleophile (e.g., Nu⁻) | Vinyl Group | Functionalized Ethylsulfonamide | Bromophenyl group |

| 3. Cross-Coupling | Boronic Acid / Pd Catalyst | Bromophenyl Group | Biaryl-substituted Ethylsulfonamide | None |

This sequential reaction capability underscores the compound's value in building diverse molecular libraries for applications such as drug discovery.

Integration into the Synthesis of Vinyl Sulfones and Sulfonamides

The primary and most direct application of this compound is in the synthesis of vinyl sulfones and sulfonamides.

Vinyl Sulfones: While the starting material is already a vinyl sulfonyl chloride, it can be used to generate other vinyl sulfones through reactions that modify other parts of the molecule. For example, a cross-coupling reaction at the bromine position would yield a new, more complex vinyl sulfonyl chloride, which can then be used in subsequent reactions. Vinyl sulfones are valuable intermediates in organic synthesis, known for their utility as Michael acceptors and as partners in various cycloaddition reactions. scripps.eduorganic-chemistry.org

Sulfonamides: The reaction of the sulfonyl chloride group with primary or secondary amines is a robust and high-yielding method for the synthesis of sulfonamides. organic-chemistry.orgresearchgate.net The resulting 2-(4-bromophenyl)vinylsulfonamides are of particular interest because they contain the vinyl sulfone moiety, which can participate in further synthetic transformations. The sulfonamide functional group is a key structural feature in many pharmaceutical agents. ijcce.ac.ir

The synthesis of sulfonamides from this compound can be represented by the following general reaction scheme:

Br-C₆H₄-CH=CH-SO₂Cl + R¹R²NH → Br-C₆H₄-CH=CH-SO₂NR¹R² + HCl

The reaction conditions are typically mild, often requiring only a base to scavenge the HCl byproduct.

Contribution to Diverse Functionalized Target Molecule Synthesis

The trifunctional nature of this compound allows it to contribute to the synthesis of a wide array of functionalized target molecules. The presence of the bromine atom is particularly significant, as it opens the door to the vast field of palladium-catalyzed cross-coupling chemistry. This enables the connection of the 4-bromophenyl group to a diverse range of other molecular fragments, including aryl, heteroaryl, alkyl, and alkynyl groups.

Research on related compounds, such as those containing a 4-[(4-bromophenyl)sulfonyl] moiety, has demonstrated the utility of this structural unit in the synthesis of biologically active molecules, including potential antimicrobial agents. mdpi.com The ability to introduce further diversity via the vinyl and sulfonyl chloride groups makes this compound a powerful tool for generating novel compounds for biological screening.

Applications in Advanced Chemical Research Beyond Standard Synthetic Transformations

While the primary applications of this compound lie in its role as a synthetic building block, its unique electronic and structural features suggest potential uses in more advanced areas of chemical research.

The electron-deficient vinyl group, for example, could be explored as a dienophile in Diels-Alder reactions to construct complex cyclic systems. Furthermore, the entire molecule could potentially serve as a ligand for transition metals, with the sulfonyl group and the aromatic ring coordinating to a metal center.

The compound could also be utilized in the development of chemical probes for biological systems. The sulfonyl chloride can react with nucleophilic residues in proteins, such as lysine (B10760008) or cysteine, allowing for covalent labeling. The vinyl sulfone moiety can also act as a covalent modifier, particularly for cysteine residues. The bromophenyl group provides a site for the attachment of reporter tags, such as fluorophores or biotin, through cross-coupling reactions. This combination of features could enable the design of sophisticated probes for studying protein function and localization.

Q & A

Q. What is the optimal synthetic route for 2-(4-bromophenyl)ethenesulfonyl chloride, and what reaction conditions are critical for high yield?

The compound is synthesized via chlorosulfonylation of 4-bromostyrene using sulfuryl chloride (SO₂Cl₂). Key conditions include maintaining anhydrous conditions, controlling reaction temperature (typically 0–25°C), and inert atmosphere (e.g., nitrogen). A reported yield of 89% was achieved with a melting point of 98–100°C . Monitoring reaction progress via TLC or NMR is recommended to minimize side reactions like over-sulfonylation.

Q. What spectroscopic and analytical methods are most reliable for characterizing this compound?

- ¹H NMR (CDCl₃, 300 MHz): Peaks at δ 7.11 (d, J = 15.6 Hz, 1H, =CH) and 7.78 (d, J = 15.6 Hz, 1H, CH=) confirm the E-configuration of the ethenesulfonyl group. Aromatic protons appear at δ 7.52 and 7.59 .

- HRMS : Observed [M+H]⁺ at m/z 280.8982 (calculated 279.8960 for C₈H₆BrClO₂S) .

- Melting point : 98–100°C serves as a purity indicator .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- First Aid : Immediate flushing with water for eye/skin contact (15+ minutes) and medical attention for ingestion .

- Storage : In a cool, dry place away from moisture and incompatible reagents (e.g., amines, alcohols) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

Density Functional Theory (DFT) calculations, such as those based on the Colle-Salvetti correlation-energy formula, can model the electron density and local kinetic energy of the sulfonyl chloride group. This helps predict sites of electrophilic attack and reaction pathways (e.g., SN² mechanisms with amines) . Parameters like Fukui indices or molecular electrostatic potential maps are critical for identifying reactive hotspots.

Q. What strategies mitigate competing side reactions during derivatization (e.g., sulfonamide formation)?

- Solvent Choice : Use polar aprotic solvents (e.g., DCM, THF) to stabilize intermediates and reduce hydrolysis .

- Stoichiometry Control : Maintain a 1:1 molar ratio of sulfonyl chloride to nucleophile (e.g., 4-fluoroaniline) to avoid di-adduct formation .

- Temperature Modulation : Reactions at 0–5°C slow down competing hydrolysis while allowing selective sulfonamide bond formation .

Q. How does the steric and electronic profile of the 4-bromophenyl group influence the compound’s reactivity?

The electron-withdrawing bromine substituent enhances the electrophilicity of the sulfonyl chloride group, accelerating nucleophilic substitutions. However, steric hindrance from the bulky aryl group may reduce reactivity with bulky nucleophiles. Comparative studies with non-brominated analogs (e.g., phenyl ethenesulfonyl chloride) can isolate electronic vs. steric effects .

Q. What are the challenges in scaling up the synthesis, and how can they be addressed?

- Heat Management : Exothermic chlorosulfonylation requires jacketed reactors or slow reagent addition to prevent thermal runaway.

- Purification : Column chromatography is impractical for large-scale; recrystallization or fractional distillation may be alternatives.

- Yield Optimization : Pilot studies varying SO₂Cl₂ stoichiometry (1.1–1.5 equiv) and reaction time (2–24 hrs) are recommended .

Applications in Advanced Research

Q. How is this compound used in designing bioactive sulfonamide derivatives?

It serves as a key intermediate in synthesizing N-aryl ethenesulfonamides, which are evaluated for biological activity (e.g., enzyme inhibition, anticancer properties). For example, condensation with 4-fluoroaniline yields (E)-2-(4′-bromophenyl)-N-(4-fluorophenyl)ethenesulfonamide, a candidate for structure-activity relationship (SAR) studies .

Q. What analytical techniques resolve contradictions in reported spectral data?

- High-Resolution Mass Spectrometry (HRMS) : Resolves discrepancies in molecular ion peaks caused by isotopic patterns (e.g., bromine’s ¹:¹ isotopic split).

- 2D NMR (COSY, HSQC) : Confirms ambiguous proton assignments in crowded aromatic regions .

Q. How can the compound’s stability under varying pH and solvent conditions be systematically studied?

- Kinetic Studies : Monitor degradation rates via UV-Vis or HPLC under acidic (pH 2–4), neutral, and basic (pH 8–10) conditions.

- Solvent Screening : Test stability in water, alcohols, and DMSO to identify optimal storage and reaction media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.